molecular formula C9H12N2 B039891 1,2,3,4-Tetrahydroisoquinolin-5-amine CAS No. 115955-90-3

1,2,3,4-Tetrahydroisoquinolin-5-amine

Cat. No. B039891
CAS RN: 115955-90-3
M. Wt: 148.2 g/mol
InChI Key: ZSHCQIHYOFRGNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolin-5-amine derivatives can be achieved through multiple methods, including the domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to efficiently generate various tetrahydroquinoline derivatives with high cis selectivity (Zhang & Li, 2002). Another approach involves the asymmetric synthesis of 4-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinolines using alpha-alkylarylacetic acids and subsequent Pictet-Spengler cyclization, achieving excellent yields and enantioselectivities (Vicario et al., 1999).

Molecular Structure Analysis

The structural analysis of this compound focuses on understanding its molecular framework and the spatial arrangement of its atoms. The compound's structure is pivotal for its reactivity and interaction with other molecules, significantly influencing the synthesis of derivatives and their potential biological activities.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including redox-neutral annulations with 2-(2-oxoethyl)malonates to install a fully saturated five-membered ring, providing access to structures related to natural products like crispine A and harmicine (Zhu, Chandak, & Seidel, 2018). Additionally, its involvement in three-component reactions with ortho-alkynylbenzaldehydes, primary amines, and pronucleophiles under catalyst-free conditions showcases its versatility in synthetic chemistry (Asao, Iso, & Yudha S., 2006).

Scientific Research Applications

  • Asymmetric Synthesis of Polycyclic Ring Systems : This compound is useful in the asymmetric synthesis of highly substituted polycyclic ring systems, such as (α)-protoemetinol (Kang et al., 2015).

  • Neuroprotective and Neurorestorative Actions : Tetrahydroisoquinolines (TIQs) like 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (higenamine) have been found to have neuroprotective and neurorestorative actions (Peana et al., 2019).

  • Natural Product Synthesis : This compound undergoes redox-neutral annulations with 2-(2-oxoethyl)malonates, providing access to structures related to natural products like crispine A and harmicine (Zhu et al., 2018).

  • Potential in Parkinson's Disease Treatment : It plays a role in preventing the pathogenesis of Parkinsonism and may be a leading compound in anti-Parkinsonism agents (Tasaki et al., 1991).

  • C-H Functionalization : The compound undergoes redox-annulations with α-unsaturated carbonyl compounds, which have applications in scientific research (Kang et al., 2015).

  • Template for Anticancer Agents : The 1,2,3,4-tetrahydroisoquinoline skeleton may be exploited as a template for developing novel anticancer agents (Mihoubi et al., 2015).

  • Synthesis of Alpha-Aminoalcohols : It undergoes redox-neutral annulations with ortho-cyanomethylbenzaldehydes, resulting in α-C-H bond functionalization reactions that can be converted to α-aminoalcohols (Paul et al., 2020).

  • Neuroprotective Effects Against Dopaminergic Neurotoxins : 1MeTIQ has neuroprotective effects against four dopaminergic neurotoxins and may have potential as a lead compound for new Parkinson's disease treatments (Kotake et al., 2005).

  • Asymmetric Synthesis of Substituted Tetrahydroisoquinolines : The synthesis of 4-alkyl substituted 1,2,3,4-tetrahydroisoquinolines using asymmetric methods has potential applications in research (Vicario et al., 1999).

  • Potential Role in Parkinson's Disease : The 1,2,3,4-tetrahydroisoquinoline derivatives might be related to idiopathic Parkinson's disease, inducing behavior abnormalities in mice (Kotake et al., 1995).

  • Bradycardic Activity in Pharmacology : 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives exhibit potent bradycardic activity with negligible influence on mean blood pressure in rats (Kakefuda et al., 2003).

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroisoquinolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. It could interact with transporters or binding proteins and could affect its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being studied.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHCQIHYOFRGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584421
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115955-90-3
Record name 1,2,3,4-Tetrahydroisoquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-aminoisoquinoline (20 g) in glacial acetic acid (500 ml) was shaken under hydrogen in the presence of a platinum oxide catalyst (2.0 g) at room temperature and approximately 345 kilopascals pressure until uptake of hydrogen stopped. The catalyst was removed by filtration and the filtrate was evaporated to a small volume under reduced pressure. Residual solvent was removed by co-evaporation with water, then isopropyl alcohol, and the resulting solid was recrystallized from isopropyl alcohol to give 5-amino-1,2,3,4-tetrahydroisoquinoline as a white solid, 19 g, m.p. 153°-154° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-aminoisoquinoline (10 g, 69 mmol) in glacial acetic acid (150 ml) and concentrated sulfuric acid (1 ml) was hydrogenated over platinum oxide (1 g) at 55 psi for 20h. The acetic acid was then removed in vacuo and the residue treated with saturated aqueous potassium carbonate (100 ml) and extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford the title compound (6.45 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.